2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound known for its unique structure and diverse applications. This compound features a cyclohexane ring with multiple functional groups, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the acylation of dimedone with acetic anhydride, followed by further modifications . The stability of the N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group to both acidic and basic conditions allows for its incorporation into various synthetic methodologies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis procedures, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and various acids and bases . The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)aspartic acid
- N-Fmoc-N’-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-D-lysine
- Na-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Ne-allyloxycarbonyl-L-lysine
Uniqueness
What sets 2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione apart from similar compounds is its unique combination of functional groups and its stability under various conditions. This makes it particularly versatile for use in different scientific and industrial applications.
Properties
IUPAC Name |
3-hydroxy-2-[C-[5-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-5-methyliminopentyl]-N-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4/c1-23(2)11-17(27)21(18(28)12-23)15(25-5)9-7-8-10-16(26-6)22-19(29)13-24(3,4)14-20(22)30/h27,29H,7-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMDCHUYPAVLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NC)CCCCC(=NC)C2=C(CC(CC2=O)(C)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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